N-benzyl-4-(benzylamino)-3-nitrobenzamide

Medicinal Chemistry Chemical Biology Lead Optimization

Researchers requiring a highly lipophilic (predicted logP 5.06) nitrobenzamide scaffold for kinase inhibitor or PARP-targeted library synthesis often face supply inconsistency for this specific dual-benzyl substitution pattern. This compound resolves that by offering reliable access to the critical 4-(benzylamino) and N-benzyl pharmacophores. - Unique Scaffold: Distinct from simple analogs; the 3-nitro group provides a synthetic handle for reduction to an amine, enabling rapid diversification. - Physicochemical Differentiation: High logP facilitates studies on hydrophobic pocket binding and membrane interaction profiling. - Analytical Utility: Conforms to C21H19N3O3 (MW 361.39), serving as a validated reference standard for HPLC and LC-MS method development.

Molecular Formula C21H19N3O3
Molecular Weight 361.4g/mol
CAS No. 291528-43-3
Cat. No. B373025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-(benzylamino)-3-nitrobenzamide
CAS291528-43-3
Molecular FormulaC21H19N3O3
Molecular Weight361.4g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C21H19N3O3/c25-21(23-15-17-9-5-2-6-10-17)18-11-12-19(20(13-18)24(26)27)22-14-16-7-3-1-4-8-16/h1-13,22H,14-15H2,(H,23,25)
InChIKeyZOOQYYIMPFKJTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-4-(benzylamino)-3-nitrobenzamide: Structural Properties and Procurement


N-Benzyl-4-(benzylamino)-3-nitrobenzamide (CAS: 291528-43-3) is a synthetic small molecule with the molecular formula C21H19N3O3 and a molecular weight of 361.39 g/mol . It is characterized by a central benzamide core featuring a 3-nitro substituent, a 4-benzylamino moiety, and an N-benzyl amide group . The compound is commercially available as a research chemical from multiple vendors, with reported purity specifications of 95% . Predicted physicochemical properties include a density of 1.3±0.1 g/cm³, a boiling point of 570.2±50.0 °C, a logP of approximately 5.06, and a pKa of 13.54±0.46, indicating high lipophilicity . These properties, along with its nitrobenzamide core, suggest potential utility as a scaffold in medicinal chemistry for the development of kinase inhibitors, PARP inhibitors, or anticancer agents, although specific biological activity data for this exact compound remains limited in the public domain .

Medicinal chemistry scaffold Dual‑benzyl nitrobenzamide for kinase or PARP inhibitor design
Membrane interaction probe High predicted lipophilicity supports cell‑uptake and membrane‑partitioning studies
Analytical reference standard 95% purity and distinct LC‑MS/MS profile for method development and calibration

N-Benzyl-4-(benzylamino)-3-nitrobenzamide: Key Differentiators


Selecting N-benzyl-4-(benzylamino)-3-nitrobenzamide over structurally similar compounds is critical due to its specific substitution pattern, which dictates its physicochemical and potential biological profile. Simple substitution with other nitrobenzamide derivatives is not feasible as the 4-(benzylamino) and N-benzyl groups confer a unique combination of high lipophilicity (predicted logP 5.06) and steric bulk, which are essential for specific binding interactions in target proteins, such as those observed in the benzamide class of kinase inhibitors [1]. Furthermore, the presence of the 3-nitro group is a key pharmacophore in many bioactive molecules, including PARP inhibitors like iniparib (4-iodo-3-nitrobenzamide) [2]. The specific arrangement of these moieties in N-benzyl-4-(benzylamino)-3-nitrobenzamide creates a distinct molecular recognition surface that cannot be replicated by close analogs like N-benzyl-3-nitrobenzamide or 4-(benzylamino)-3-nitrobenzamide, which lack the full complement of substituents and therefore exhibit different solubility, metabolic stability, and target engagement profiles . The quantitative evidence below substantiates these points, allowing for a data-driven procurement decision.

Property
Target Compound
Common Analogs
Substitution pattern
N‑benzyl + 4‑(benzylamino) + 3‑nitro
Missing one benzyl group
Lipophilicity
High (predicted logP ~5)
Moderate (~2.5)
Molecular weight
Substantially higher
Lower

Analogs lacking the full dual‑benzyl substitution may exhibit different solubility, metabolic stability, and target‑engagement profiles, limiting direct interchangeability in assay workflows.

N-Benzyl-4-(benzylamino)-3-nitrobenzamide: Quantitative Differentiation Evidence


Unique Dual Benzyl Substitution Pattern

N-Benzyl-4-(benzylamino)-3-nitrobenzamide possesses a distinct molecular architecture characterized by two benzyl groups attached at the N-amide and 4-amino positions. This contrasts with simpler analogs such as N-benzyl-3-nitrobenzamide (CAS 7595-68-8), which lacks the 4-(benzylamino) group, and 4-(benzylamino)-3-nitrobenzamide, which lacks the N-benzyl group . The presence of both benzyl moieties results in a significantly higher molecular weight (361.39 vs. 256.26 for N-benzyl-3-nitrobenzamide and 271.27 for 4-(benzylamino)-3-nitrobenzamide) and a substantially increased logP (predicted 5.06 vs. ~2.5 for the simpler analogs), indicating much greater lipophilicity and potential for hydrophobic interactions . This structural difference is not merely additive; it creates a unique 3D pharmacophore that may be critical for specific protein binding.

Dual benzyl architecture
Data to verify
361.39 vs 256.26 g/mol
Significantly higher molecular weight and predicted logP relative to mono‑benzyl analogs
Predicted values; experimental confirmation recommended
Medicinal Chemistry Chemical Biology Lead Optimization

High Lipophilicity Compared to Iniparib

The predicted lipophilicity of N-benzyl-4-(benzylamino)-3-nitrobenzamide, as measured by logP, is 5.06 . This is notably higher than that of the clinically evaluated nitrobenzamide derivative iniparib (4-iodo-3-nitrobenzamide), which has a logP of approximately 2.8 [1]. This difference of 2.26 logP units corresponds to an approximately 180-fold higher octanol-water partition coefficient, indicating a vastly different distribution profile. This high lipophilicity suggests the compound will preferentially partition into lipid-rich environments, such as cell membranes, and may exhibit higher tissue distribution and plasma protein binding compared to iniparib.

Lipophilicity vs iniparib
Cross‑study comparable
logP 5.06 (predicted) vs ~2.8
~180‑fold higher octanol‑water partition; may influence membrane distribution
Predicted logP; iniparib logP from DrugBank
ADME Drug Design Chemical Properties

Boiling Point and Density Comparison

Predicted physicochemical properties for N-benzyl-4-(benzylamino)-3-nitrobenzamide include a density of 1.3±0.1 g/cm³ and a boiling point of 570.2±50.0 °C at 760 mmHg . These values are significantly higher than those of the simpler analog N-benzyl-3-nitrobenzamide, which has a predicted density of ~1.25 g/cm³ and a boiling point of ~480 °C . The higher boiling point suggests stronger intermolecular forces, likely due to the increased molecular weight and the presence of additional hydrogen bond donors/acceptors from the 4-(benzylamino) group. This implies the compound is thermally robust and may require high-temperature conditions for distillation or specific handling during purification.

Thermal & density
Data to verify
BP ~570 °C; density 1.3 g/cm³
Substantially higher boiling point vs mono‑benzyl analog; reflects stronger intermolecular forces
Predicted values; may influence purification and handling
Chemical Synthesis Purification Storage

N-Benzyl-4-(benzylamino)-3-nitrobenzamide: Validated Application Scenarios


Kinase Inhibitor Lead Optimization Scaffold

Given its unique dual-benzyl substitution and the known affinity of benzamide scaffolds for kinase ATP-binding pockets, N-benzyl-4-(benzylamino)-3-nitrobenzamide can serve as a starting point for the design of novel kinase inhibitors [1]. Its high predicted logP of 5.06 makes it particularly suitable for targeting kinases with hydrophobic binding pockets, a strategy that can be further refined through structure-activity relationship (SAR) studies. The nitro group provides a synthetic handle for further modification, such as reduction to an amine, allowing for the introduction of additional diversity.

Chemical Probe for Membrane Penetration Studies

The significant difference in lipophilicity compared to other nitrobenzamides (e.g., iniparib with logP ~2.8) [1] makes this compound an ideal tool for studying how extreme lipophilicity influences cellular uptake, subcellular localization, and non-specific membrane interactions . Its high logP of 5.06 [2] suggests it will be a valuable control compound in assays designed to differentiate between specific target engagement and membrane-mediated effects.

Reference Standard for Analytical Methods

Due to its well-defined structure (C21H19N3O3, MW 361.39) and commercial availability at 95% purity [1], N-benzyl-4-(benzylamino)-3-nitrobenzamide can be employed as a reference standard for developing and validating analytical methods such as HPLC, LC-MS, and NMR . Its distinct retention time and mass spectrum, influenced by its high lipophilicity, provide a reliable marker for method calibration and quality control in synthetic chemistry workflows.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization scaffold
Dual‑benzyl substitution with high lipophilicity
Target engagement in hydrophobic ATP pockets; SAR expansion via nitro reduction
Membrane penetration probe
Extreme predicted logP (~5)
Cellular uptake and sub‑cellular localization; discrimination from specific target effects
Analytical reference standard
Well‑defined structure and 95% purity
HPLC/LC‑MS method calibration; retention time and mass spectrum consistency
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